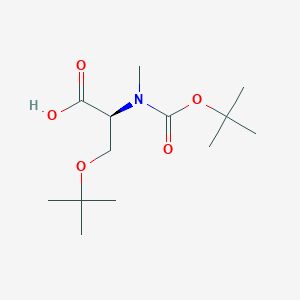
2-Methyl-4-(1-Phenylethoxy)anilin
Übersicht
Beschreibung
“2-Methyl-4-(1-phenylethoxy)aniline”, also known as MPEA, is an organic compound that belongs to the class of aniline derivatives. It has a chemical formula of C15H17NO and a molecular weight of 227.31 . It appears as an oil at room temperature .
Synthesis Analysis
The synthesis of anilines, including “2-Methyl-4-(1-phenylethoxy)aniline”, can be achieved through various methods. One such method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(1-phenylethoxy)aniline” is represented by the SMILES notation: CC1=C(C=CC(=C1)OC(C)C2=CC=CC=C2)N . This indicates the presence of a phenyl ring attached to an aniline group via an ethoxy bridge, with a methyl group attached to the aniline ring .
Physical and Chemical Properties Analysis
“2-Methyl-4-(1-phenylethoxy)aniline” is an oil at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Synthese von Anilin-basierten Triarylmethanen
“2-Methyl-4-(1-Phenylethoxy)anilin” kann bei der Synthese von Anilin-basierten Triarylmethanen verwendet werden. Dieser Prozess beinhaltet eine doppelte Friedel-Crafts-Reaktion von kommerziellen Aldehyden und primären, sekundären oder tertiären Anilinen unter Verwendung einer Brönsted-sauren ionischen Flüssigkeit als leistungsstarken Katalysator . Dieses Protokoll wurde erfolgreich unter metall- und lösungsmittelfreien Bedingungen mit einer breiten Palette von Substraten durchgeführt, wobei die entsprechenden Anilin-basierten Triarylmethan-Produkte in guten bis ausgezeichneten Ausbeuten (bis zu 99%) erhalten wurden . Darüber hinaus wurden alternative aromatische Nucleophile wie Phenole und elektronenreiche Arene mit diesem nützlichen Ansatz untersucht, um eine Vielfalt an Triarylmethan-Derivaten in hohen bis ausgezeichneten Ausbeuten zu erhalten .
Methylierung von Anilinen
Eine weitere Anwendung von “this compound” ist die Methylierung von Anilinen. Cyclometallierte Rutheniumkomplexe ermöglichen die effektive Methylierung von Anilinen mit Methanol, um selektiv N-Methylaniline zu erhalten . Dieses Wasserstoff-Autotransfer-Verfahren verläuft unter milden Bedingungen (60 °C) auf praktische Weise (NaOH als Base) . Dieses Verfahren ist besonders interessant, da es eine attraktive Alternative zu traditionellen Methoden für die N-Alkylierung bietet, die hauptsächlich auf toxischen und abfallerzeugenden Alkylierungsmitteln wie Formaldehyd und Alkylhalogeniden beruhen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-(1-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-10-14(8-9-15(11)16)17-12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDUICDNPUEDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



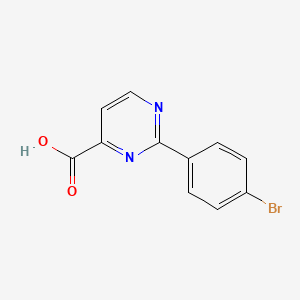

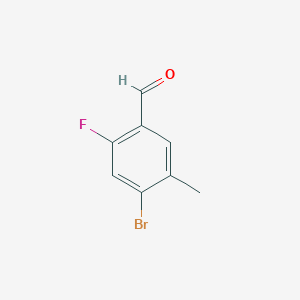

![Acetic acid, [2-(2-propenyloxy)phenoxy]-](/img/structure/B1517705.png)
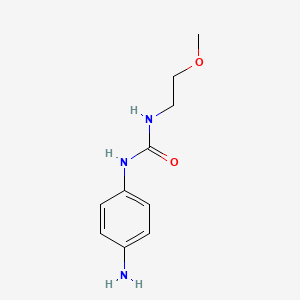
![5-(4-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1517709.png)
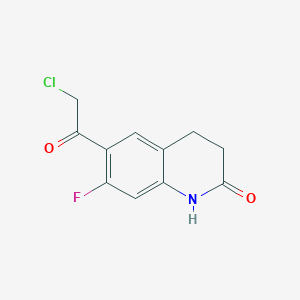
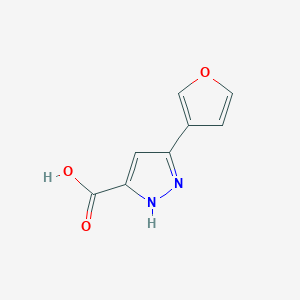
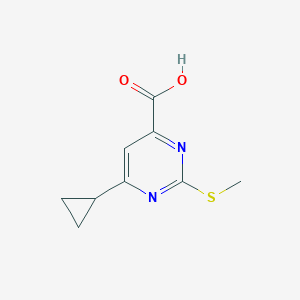
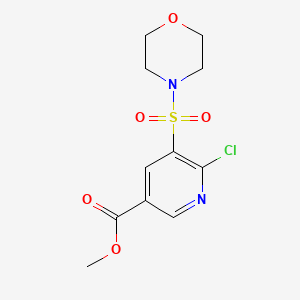
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
